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Compound of Interest

Compound Name: 3-Aminopyridine-4-thiol

CAS No.: 38240-23-2

Cat. No.: B7809995

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Abstract

This document provides a comprehensive guide for the synthesis of **3-Aminopyridine-4-thiol**, a pivotal heterocyclic building block in medicinal chemistry and materials science. The dual functionality of the amino and thiol groups on the pyridine scaffold makes this compound a versatile precursor for the development of novel therapeutic agents and specialized polymers. This guide is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed protocol grounded in established chemical principles, an exploration of the reaction mechanism, and critical safety considerations.

Introduction and Significance

3-Aminopyridine-4-thiol (CAS: 89002-13-1) is an organosulfur compound featuring a pyridine core substituted with an amino group at the 3-position and a thiol (sulfhydryl) group at the 4-position.[1][2] The strategic placement of these functional groups imparts unique reactivity, making it a valuable intermediate. The amino group serves as a key site for amide bond formation or as a basic center, while the thiol group is a potent nucleophile and can be readily oxidized to form disulfide bridges, which is crucial in various biological contexts and material applications.[3][4]

The aminopyridine structural motif is found in numerous pharmacologically active molecules. For instance, 3-aminopyridine itself is known to act as a potassium channel blocker, which has implications for treating neurological disorders.[5] The introduction of a thiol group adds another dimension of chemical reactivity, enabling its use as a building block for synthesizing more complex heterocyclic systems with potential therapeutic effects.[6]

Synthesis Strategy: Nucleophilic Aromatic Substitution

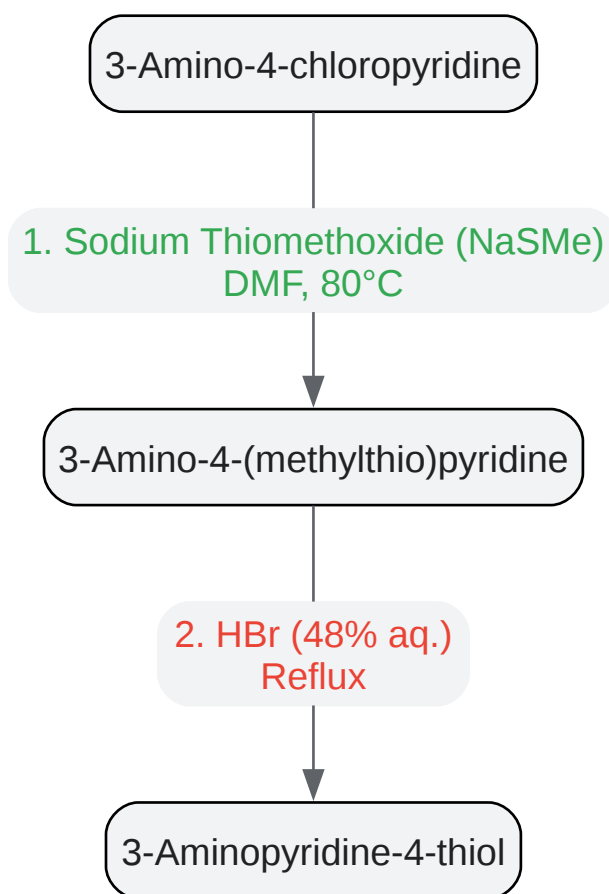
The synthesis of **3-Aminopyridine-4-thiol** can be efficiently achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This strategy is predicated on the displacement of a suitable leaving group, typically a halide, from the 4-position of a 3-aminopyridine derivative by a sulfur-based nucleophile. For this protocol, we will utilize 3-amino-4-chloropyridine as the starting material and sodium thiomethoxide as the sulfur source, followed by demethylation. This two-step, one-pot approach is often favored for its reliability and control over the introduction of the thiol group.

Mechanistic Rationale

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the ring nitrogen. The presence of the amino group at the 3-position further influences the electronic distribution of the ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to expel the chloride ion, leading to the formation of the C-S bond. The subsequent demethylation of the resulting thioether under acidic conditions yields the target thiol.

Reaction Pathway Visualization

The overall synthetic scheme is illustrated below.



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Caption: Reaction scheme for the synthesis of **3-Aminopyridine-4-thiol**.

Experimental Protocol

This protocol details the synthesis of **3-Aminopyridine-4-thiol** from 3-amino-4-chloropyridine. All operations involving thiols or their precursors should be conducted in a well-ventilated fume hood due to their potent and unpleasant odors.

Materials and Equipment

Reagent	CAS No.	M.W. (g/mol)	Notes
3-Amino-4-chloropyridine	20511-15-3	128.56	Corrosive, toxic
Sodium Thiomethoxide (NaSMe)	5188-07-8	70.09	Moisture sensitive, corrosive
N,N-Dimethylformamide (DMF)	68-12-2	73.09	Anhydrous, reproductive toxin
Hydrobromic Acid (HBr)	10035-10-6	80.91	48% aqueous solution, highly corrosive
Sodium Bicarbonate (NaHCO ₃)	144-55-8	84.01	Saturated aqueous solution
Ethyl Acetate (EtOAc)	141-78-6	88.11	HPLC grade
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	7757-82-6	142.04	For drying organic layers
Argon or Nitrogen Gas	-	-	Inert atmosphere

Equipment:

- Three-neck round-bottom flask (250 mL)
- Reflux condenser and heating mantle
- Magnetic stirrer and stir bars
- Thermometer
- Separatory funnel (500 mL)
- Rotary evaporator

- Standard laboratory glassware
- pH paper or meter

Step-by-Step Synthesis Procedure

Step 1: Formation of 3-Amino-4-(methylthio)pyridine

- Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under an inert atmosphere (Argon or Nitrogen), and a thermometer.
- To the flask, add 3-amino-4-chloropyridine (5.0 g, 38.9 mmol, 1.0 equiv.).
- Add anhydrous N,N-Dimethylformamide (DMF, 80 mL) to dissolve the starting material.
- Carefully add sodium thiomethoxide (3.27 g, 46.7 mmol, 1.2 equiv.) to the solution in portions. An exothermic reaction may be observed.
- Heat the reaction mixture to 80°C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Demethylation to **3-Aminopyridine-4-thiol**

- After the initial reaction is complete, cool the mixture to room temperature.
- Slowly and carefully add 48% aqueous hydrobromic acid (40 mL) to the flask. Caution: This is highly exothermic and will generate fumes. Perform this addition slowly in an ice bath.
- Replace the thermometer with a stopper and heat the mixture to reflux (approximately 120-125°C) for 12 hours.

Step 3: Work-up and Isolation

- Cool the reaction mixture to 0°C in an ice bath.
- Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8. Caution: Vigorous gas (CO₂) evolution will occur.

- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).
- Combine the organic layers and wash with brine (1 x 50 mL).
- Dry the combined organic phase over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

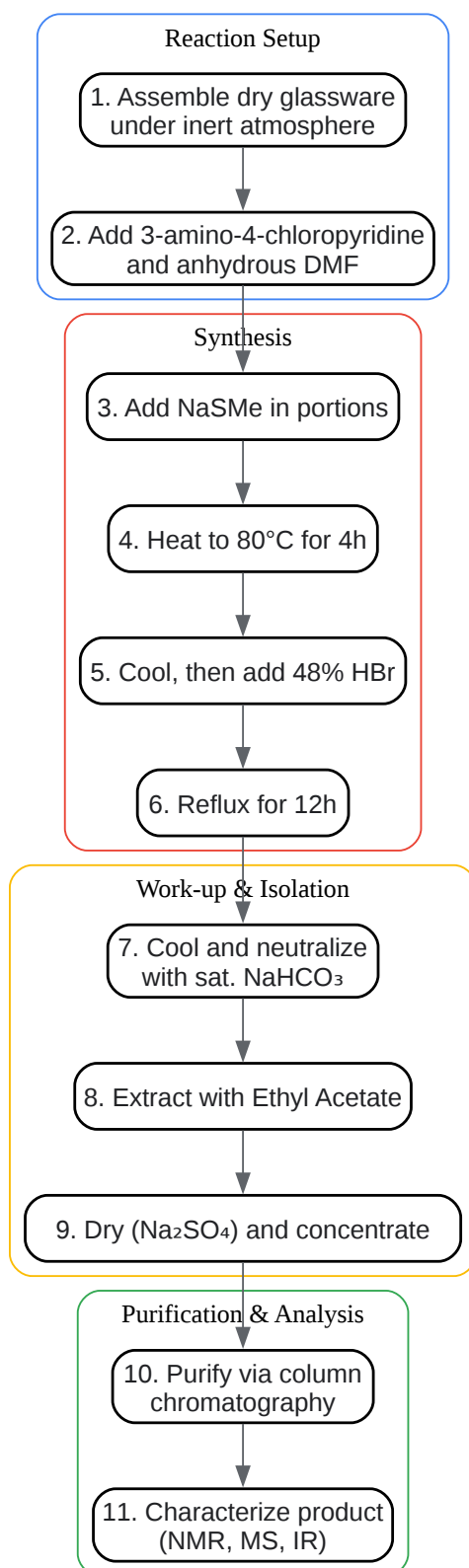
Step 4: Purification

- The resulting crude solid can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be performed to yield the purified **3-Aminopyridine-4-thiol** as a solid.

Expected Yield and Characterization

- Expected Yield: 65-75%
- Appearance: Off-white to pale yellow solid
- Molecular Formula: $\text{C}_5\text{H}_6\text{N}_2\text{S}$ ^[2]
- Molecular Weight: 126.18 g/mol ^[2]^[6]
- Characterization: The final product should be characterized by:
 - ^1H NMR: To confirm the proton environment of the pyridine ring and the presence of NH_2 and SH protons.
 - ^{13}C NMR: To confirm the carbon skeleton.
 - Mass Spectrometry (MS): To confirm the molecular weight.
 - FT-IR: To identify the characteristic stretching frequencies of N-H and S-H bonds.

Experimental Workflow Diagram



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Caption: Step-by-step experimental workflow for the synthesis protocol.

Safety and Handling

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
- Chemical Hazards:
 - 3-Aminopyridine derivatives: Are toxic and can be absorbed through the skin. Handle with care.
 - Sodium Thiomethoxide: Is corrosive and reacts with moisture. Handle in a dry, inert atmosphere.
 - Hydrobromic Acid: Is extremely corrosive and causes severe burns. Handle only in a fume hood with appropriate PPE.
 - Thiols: The final product and intermediates have strong, unpleasant odors. All work must be conducted in a well-ventilated fume hood.
- Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any reactive materials before disposal. Thiol-containing waste should be treated with bleach (sodium hypochlorite) to oxidize the thiol and reduce the odor before disposal.

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Sources

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